molecular formula C5H10S B14410087 2,2-Dimethylpropanethial CAS No. 81193-96-6

2,2-Dimethylpropanethial

Cat. No.: B14410087
CAS No.: 81193-96-6
M. Wt: 102.20 g/mol
InChI Key: ANQHWGYYOWWJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpropanethial is an organic compound characterized by its unique structure, which includes a thioether group attached to a neopentane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropanethial typically involves the reaction of neopentane derivatives with sulfur-containing reagents. One common method includes the reaction of neopentyl chloride with sodium hydrosulfide under controlled conditions to yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropanethial undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thioether.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylpropanethial has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropanethial involves its interaction with various molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Neopentane: A hydrocarbon with a similar neopentane skeleton but without the thioether group.

    2,2-Dimethylpropane: Another hydrocarbon with a similar structure but different functional groups.

    2,2-Dimethylpropanal: An aldehyde derivative with a similar carbon backbone.

Uniqueness

2,2-Dimethylpropanethial is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that other similar compounds may not be suitable for.

Properties

CAS No.

81193-96-6

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

2,2-dimethylpropanethial

InChI

InChI=1S/C5H10S/c1-5(2,3)4-6/h4H,1-3H3

InChI Key

ANQHWGYYOWWJRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.